molecular formula C17H25N3O5S2 B2944266 N'-cyclohexyl-N-{[3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide CAS No. 872986-59-9

N'-cyclohexyl-N-{[3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide

Cat. No.: B2944266
CAS No.: 872986-59-9
M. Wt: 415.52
InChI Key: DSCNDACZTNWWPB-UHFFFAOYSA-N
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Description

N'-cyclohexyl-N-{[3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is a structurally complex organic compound featuring a central ethanediamide backbone substituted with a cyclohexyl group and a 1,3-oxazinan-2-ylmethyl moiety. The 1,3-oxazinan-2-ylmethyl group is further functionalized with a thiophene-2-sulfonyl substituent.

Properties

IUPAC Name

N'-cyclohexyl-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O5S2/c21-16(17(22)19-13-6-2-1-3-7-13)18-12-14-20(9-5-10-25-14)27(23,24)15-8-4-11-26-15/h4,8,11,13-14H,1-3,5-7,9-10,12H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSCNDACZTNWWPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-cyclohexyl-N-{[3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide typically involves multi-step organic reactionsThe final step often involves the attachment of the cyclohexyl group through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N’-cyclohexyl-N-{[3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfonyl group or to modify the oxazinan ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the thiophene ring or the oxazinan ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can lead to the formation of desulfonated derivatives.

Scientific Research Applications

N’-cyclohexyl-N-{[3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-cyclohexyl-N-{[3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. The thiophene-2-sulfonyl group can interact with biological molecules through sulfonation reactions, while the oxazinan ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

N-Ethyl-N′-({3-[(4-fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)ethanediamide

This analogue replaces the thiophene-2-sulfonyl group with a 4-fluoro-2-methylphenylsulfonyl moiety and substitutes the cyclohexyl group with an ethyl group. The phenylsulfonyl group introduces enhanced steric bulk and aromatic π-π interactions compared to the thiophene-based system.

N-(2-Nitrophenyl)thiophene-2-carboxamide

It exhibits a nitro group on the phenyl ring, which significantly increases electron-withdrawing effects and may enhance interactions with biological targets such as enzymes or DNA. The absence of the sulfonyl group in this derivative reduces polarity but may limit hydrogen-bonding capacity .

Physicochemical Properties

Property Target Compound N-Ethyl Analogue N-(2-Nitrophenyl)thiophene-2-carboxamide
Molecular Weight ~450–500 g/mol (estimated) ~430 g/mol 292.3 g/mol
Polar Groups Sulfonyl, amide Sulfonyl, amide Carboxamide, nitro
Lipophilicity (LogP) Higher (cyclohexyl group) Moderate (ethyl group) Lower (nitro group)
Solubility Moderate in polar aprotic solvents (e.g., DMSO) Similar to target compound Poor in water, soluble in acetonitrile

Biological Activity

N'-cyclohexyl-N-{[3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is a synthetic compound that has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Molecular Formula : C₁₄H₁₈N₂O₂S
  • Molecular Weight : 298.36 g/mol

The presence of the thiophene moiety and the oxazinan ring contributes to its biological activity, particularly in interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of thiophene compounds often display significant antimicrobial properties. The sulfonyl group enhances the compound's interaction with microbial membranes, leading to increased permeability and cell death.
  • Anticancer Potential : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. The mechanism is likely associated with the induction of apoptosis in cancer cells, potentially mediated by the modulation of signaling pathways such as MAPK and PI3K/Akt.
  • Anti-inflammatory Effects : The compound has been noted for its ability to reduce inflammation in various models. This effect may be due to the inhibition of pro-inflammatory cytokines and mediators.

The mechanisms by which this compound exerts its effects include:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in inflammatory processes or microbial metabolism.
  • Receptor Modulation : It might interact with various receptors, including those involved in pain and inflammation pathways.
  • Cell Cycle Arrest : In cancer cells, it may induce cell cycle arrest at specific phases, leading to decreased proliferation.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Study on Antimicrobial Efficacy : A recent study tested various concentrations of the compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting strong antibacterial properties.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128
  • Cancer Cell Line Study : In vitro studies using human breast cancer cell lines showed that treatment with the compound resulted in a 50% reduction in cell viability at a concentration of 10 µM after 48 hours.

Research Findings

Research findings have consistently demonstrated the biological activity of this compound:

  • Antimicrobial Studies : Various derivatives have shown effectiveness against a range of pathogens, indicating potential for development as an antibiotic agent.
  • Cytotoxicity Assays : Cytotoxicity assays revealed that the compound selectively targets cancer cells while sparing normal cells, which is critical for therapeutic applications.
  • Inflammation Models : In vivo models demonstrated a significant reduction in inflammatory markers following administration of the compound.

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